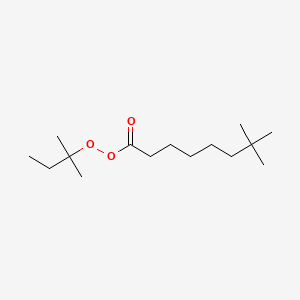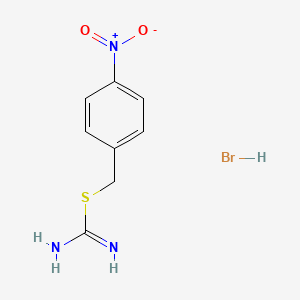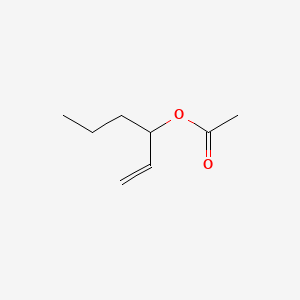
Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate
Overview
Description
“Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate” is an organic compound . It is part of the benzothiazines group of compounds . It is used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of similar compounds follows a Hantzsch-like pathway with the previous formation of two intermediates . The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis
The molecular formula of this compound is C10H9NO3S . Unfortunately, the search for the molecular structure analysis has expired.Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, it can participate in reactions involving β-keto-ester and ammonia . It can also undergo intermolecular amidation reactions .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 207.18 . The storage temperature should be between 2-8°C in a sealed, dry environment .Scientific Research Applications
Facile Synthesis and Biological Activity
A novel series of derivatives starting from Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate were synthesized, demonstrating preliminary antibacterial and DPPH radical scavenging activities. This research signifies the compound's potential as a precursor for biologically active molecules (Zia-ur-Rehman et al., 2009).
Synthesis and Antimicrobial Activities
Another study focused on the synthesis of 1,4-benzothiazine derivatives showing convincing activities against Gram-positive bacteria, suggesting the compound's utility in developing new antibacterial agents (Dabholkar & Gavande, 2016).
Chemical Modifications and Cyclization Techniques
Research on 1,2-Benzothiazines explored the preparation from sulfoximines and allyl methyl carbonate, highlighting chemical modifications and potential for creating functional molecules through domino allylation/oxidative cyclization (Wen, Tiwari, & Bolm, 2017).
Stereo-selective Synthesis
A study demonstrated the stereo-selective synthesis of 2-alkylidene derivatives, providing insights into methodologies for creating structurally defined benzothiazine molecules, indicating their significance in synthetic chemistry (Babudri, Di Nunno, & Florio, 1982).
Antioxidant and Antimicrobial Activities
Research into N'-arylmethylidene derivatives synthesized from this compound revealed potential antioxidant and antimicrobial activities, underscoring the compound's application in medicinal chemistry for developing new therapeutic agents (Ahmad et al., 2010).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, leading to changes in cellular redox states. Additionally, this compound can bind to proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the MAPK/ERK pathway, leading to increased cell proliferation and survival . It also affects gene expression by altering the transcriptional activity of key regulatory genes, thereby impacting cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis . Additionally, this compound can activate transcription factors by binding to their regulatory domains, leading to changes in gene expression. These molecular interactions highlight the compound’s ability to modulate biochemical pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but it can degrade over time when exposed to light and oxygen . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biochemical effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cellular antioxidant defenses and improve metabolic function . At high doses, it can induce toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. It interacts with enzymes such as glutathione peroxidase and NADPH oxidase, influencing the production and detoxification of reactive oxygen species . Additionally, the compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Properties
IUPAC Name |
methyl 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-15-10(13)6-9-11(14)12-7-4-2-3-5-8(7)16-9/h2-5,9H,6H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQAENJTGPJUEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349538 | |
| Record name | Methyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7556-63-0 | |
| Record name | Methyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




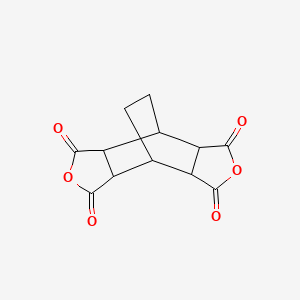
![[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)-](/img/structure/B1594783.png)
![2-[2-(2-Methoxyethoxy)ethoxy]-2-methylpropane](/img/structure/B1594785.png)


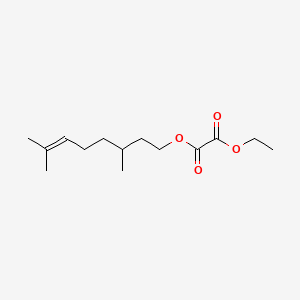
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)-](/img/structure/B1594793.png)

